molecular formula C12H17NO2 B2907961 Diethylamino-phenyl-acetic acid CAS No. 850418-42-7

Diethylamino-phenyl-acetic acid

Cat. No.: B2907961
CAS No.: 850418-42-7
M. Wt: 207.273
InChI Key: ZUCSUKWYYWJTHM-UHFFFAOYSA-N
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Description

Diethylamino-phenyl-acetic acid is a chemical compound that has been mentioned in the context of organic chemistry . It is related to phenylacetic acid, which is an organic compound containing a phenyl functional group and a carboxylic acid functional group . The molecular formula of this compound is C12H17NO2 .


Synthesis Analysis

The synthesis of compounds related to this compound has been discussed in various studies. For instance, one study mentioned the synthesis of 7-(diethylamino)quinolone chalcones via a Claisen−Schmidt reaction . Another study discussed the design and synthesis of a series of novel diamine monomer through the incorporation of ether, diethylaminophenyld, and pyridine unit into the polymer skeleton .

Safety and Hazards

While specific safety and hazard information for Diethylamino-phenyl-acetic acid is not available, related compounds such as phenylacetic acid are known to cause serious eye irritation and are harmful to aquatic life . Acetic acid, another related compound, is classified as a flammable liquid and vapor and causes severe skin burns and eye damage .

Future Directions

Future research directions could involve further exploration of the synthesis, properties, and potential applications of Diethylamino-phenyl-acetic acid. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Further studies could also explore the potential biological activities of this compound and related compounds .

Mechanism of Action

Target of Action

Diethylamino-phenyl-acetic acid, also known as 2-(diethylamino)-2-phenylacetic acid, is a bioactive aromatic compound Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to various changes in cellular function.

Biochemical Pathways

Related compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound may also interact with and influence various biochemical pathways.

Pharmacokinetics

Similar compounds, such as diclofenac diethylamine, a phenylacetic acid derivative, are known to inhibit cyclooxygenase (cox)-1 and -2, enzymes responsible for producing prostaglandins . This suggests that this compound may have similar pharmacokinetic properties.

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the biological activity of similar compounds, such as indole derivatives, can be influenced by various factors . This suggests that environmental factors may also influence the action of this compound.

Properties

IUPAC Name

2-(diethylamino)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)11(12(14)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCSUKWYYWJTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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